N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide, also known as PF-06451855, is a synthetic compound that has been investigated for its potential as a therapeutic agent for various diseases. Studies suggest that it may possess antibacterial, antifungal, and anticancer properties. [, , ]
While the precise mechanisms by which PF-06451855 exerts its antibacterial, antifungal, and anticancer effects are not fully elucidated, ongoing research is attempting to shed light on these processes.
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide is a chemical compound characterized by its unique structural features, which include a cyclopropyl group, a pyridine ring, and an acetamide moiety. The compound's molecular formula is C17H20N2O2, and it has a molecular weight of approximately 284.36 g/mol. The presence of the cyclopropyl group contributes to its distinctive chemical properties, while the 2-methylphenoxy group enhances its potential biological activity.
Research indicates that N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide exhibits significant biological activity, particularly as an inhibitor of specific protein interactions. This compound has been explored for its potential therapeutic applications in treating various diseases, including cancers associated with mutations in the menin gene. Its ability to inhibit the interaction between menin and mixed lineage leukemia proteins suggests a promising role in cancer treatment .
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide shows potential applications in:
Studies on N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide have focused on its interactions with proteins involved in cell signaling pathways. Notably, it has been shown to inhibit the menin-mixed lineage leukemia interaction, which is critical in certain types of leukemia . Further interaction studies are necessary to elucidate its binding affinities and mechanisms of action.
Several compounds share structural similarities with N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methylphenyl)-N'-(6-cyclopropylpyridin-3-yl)methanamide | Contains a phenyl group instead of a phenoxy | Potentially different biological activity due to altered hydrophobic interactions |
| N-[4-(trifluoromethyl)phenyl]-N'-(6-cyclopropylpyridin-3-yl)methanamide | Trifluoromethyl group enhances lipophilicity | May exhibit different pharmacokinetic properties |
| N-[5-chloro-2-pyridyl]-N'-(6-cyclopropylpyridin-3-yl)methanamide | Chlorine substitution affects electronic properties | Potentially different reactivity patterns |
These compounds highlight the uniqueness of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide through variations in their substituents, which can influence their biological activities and chemical reactivities.